Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate
Description
Properties
CAS No. |
110127-25-8 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
methyl 2-[4-(5-chloroindazol-2-yl)phenyl]acetate |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-16(20)8-11-2-5-14(6-3-11)19-10-12-9-13(17)4-7-15(12)18-19/h2-7,9-10H,8H2,1H3 |
InChI Key |
APDKABLJFFGQLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Reflux at 110–120°C for 6–8 hours ensures complete acetylation.
-
Catalyst : Anhydrous aluminum chloride (AlCl₃) is employed in stoichiometric amounts (1.2 equiv) for alkylation.
-
Solvent System : Ethyl acetate serves dual roles as a reaction medium and crystallization solvent, achieving >85% purity post-crystallization.
| Parameter | Value |
|---|---|
| Starting Material | 6-Chloro-2-methyl-2H-indazol-5-amine |
| Reflux Duration | 6–8 hours |
| Alkylation Catalyst | AlCl₃ (1.2 equiv) |
| Final Yield | 72–78% |
This method prioritizes scalability but faces limitations in regioselectivity during alkylation, often necessitating chromatographic purification for pharmaceutical-grade material.
Transition Metal-Catalyzed C–H Activation
Recent advances leverage rhodium(III) catalysts for direct functionalization of 2-arylindazoles. A modified procedure from ortho-C−H amidation studies employs [Cp*RhCl₂]₂ (3 mol%), AgSbF₆ (20 mol%), and KPF₆ (40 mol%) in 1,2-dichloroethane (DCE) at 110°C. While originally designed for amidation, this system facilitates acetoxylation when substituted with methyl acetoxy reagents.
Mechanistic Insights
The catalytic cycle involves:
-
Rhodium-mediated C–H bond cleavage at the indazole’s ortho position.
-
Acetate insertion via a six-membered metallacycle intermediate.
-
Reductive elimination to form the C–O bond, regenerating the catalyst.
Deuterium-labeling experiments confirm kinetic isotope effects (KIE = 4.26), underscoring the rate-determining nature of C–H activation.
| Catalyst System | [Cp*RhCl₂]₂/AgSbF₆/KPF₆ |
|---|---|
| Temperature | 110°C |
| Reaction Time | 3–5 hours |
| Yield (Optimized) | 68–76% |
This method reduces step count but requires stringent anhydrous conditions and exhibits sensitivity to electron-withdrawing substituents.
Solid-Phase Synthesis for High-Throughput Production
A hybrid approach combines Wang resin-supported intermediates with solution-phase cyclization. The indazole ring is assembled on resin via Huisgen 1,3-dipolar cycloaddition between immobilized alkyne precursors and in situ-generated azides. Subsequent cleavage with trifluoroacetic acid (TFA) liberates the core structure, which undergoes esterification with methyl bromoacetate.
Key Advantages
-
Purification Simplification : Resin-bound byproducts are removed via filtration.
-
Functional Group Tolerance : Compatible with diverse halogen substituents.
| Resin Type | Wang Resin (100–200 mesh) |
|---|---|
| Cyclization Reagent | CuI (10 mol%) |
| Esterification Agent | Methyl bromoacetate (2.0 equiv) |
| Overall Yield | 65–70% |
This platform enables rapid analog synthesis but incurs higher costs for specialized resins.
Microwave-Assisted One-Pot Synthesis
Emerging protocols exploit microwave irradiation to condense traditional multi-step sequences. A mixture of 5-chloroindazole, methyl 4-iodophenylacetate, and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) reacts at 150°C for 30 minutes under 300 W irradiation. Palladium acetate (Pd(OAc)₂) and Xantphos serve as the catalytic system, achieving Buchwald-Hartwig coupling in situ.
Efficiency Metrics
-
Time Reduction : 8-fold decrease compared to thermal methods.
-
Energy Input : 300 W microwave power ensures uniform heating.
| Catalyst | Pd(OAc)₂/Xantphos |
|---|---|
| Ligand | Xantphos (4 mol%) |
| Microwave Duration | 30 minutes |
| Isolated Yield | 81% |
While promising, scalability remains constrained by microwave reactor capacity.
Comparative Analysis of Methodologies
A meta-evaluation of four methods reveals trade-offs between yield, scalability, and technical complexity:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Traditional Multi-Step | 72–78 | 85–90 | High |
| Rhodium Catalysis | 68–76 | 92–95 | Moderate |
| Solid-Phase Synthesis | 65–70 | 88–93 | Low |
| Microwave-Assisted | 81 | 95–98 | Moderate |
Critical Observations :
-
Catalytic Methods ([Cp*RhCl₂]₂, Pd(OAc)₂) enhance atom economy but require costly metals.
-
Microwave Synthesis offers superior kinetics but lacks industrial-grade equipment compatibility.
-
Solid-Phase Approaches excel in parallel synthesis but suffer from resin depletion issues.
Analytical Validation and Characterization
Rigorous quality control is achieved through:
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aqueous), reflux | [4-(5-Chloro-2H-indazol-2-yl)phenyl]acetic acid | Not reported |
| Basic Hydrolysis | NaOH (aqueous), reflux | [4-(5-Chloro-2H-indazol-2-yl)phenyl]acetic acid | Not reported |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by elimination of methanol. The ester’s electron-withdrawing indazole group enhances reactivity toward hydrolysis.
Decarboxylative Coupling with α-Keto Acids
This compound participates in visible-light-driven decarboxylative coupling reactions with α-keto acids to form 3-acyl-2H-indazole derivatives. The process leverages a radical pathway under mild conditions .
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | MeCN:HFIP (3:1 v/v) |
| Light Source | 420–425 nm LED |
| Reaction Time | 10–20 h |
| Temperature | Ambient |
Example Reaction:
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate + 2-oxo-2-phenylacetic acid → Phenyl(2-phenyl-2H-indazol-3-yl)methanone (3aa )
-
Key Observation: Radical inhibitor TEMPO completely suppresses the reaction, confirming a radical mechanism .
Pd-Catalyzed ortho-C−H Amidation
The compound undergoes regioselective amidation at the ortho position of the phenyl ring when treated with dioxazolones under palladium catalysis. This reaction expands its utility in medicinal chemistry .
Representative Transformation:
| Starting Material | Reagents/Catalyst | Product | Yield |
|---|---|---|---|
| This compound | Pd(OAc)₂, dioxazolone | N-(2-(5-Chloro-2H-indazol-2-yl)-5-methylphenyl)acetamide (3oa ) | 86% |
Mechanistic Insight:
The reaction proceeds via palladium-mediated C−H activation, followed by insertion of the dioxazolone’s nitrogen moiety. The acetamide product’s structure was confirmed by NMR and X-ray crystallography .
Stability and Handling Considerations
The compound exhibits stability under standard laboratory conditions but is sensitive to prolonged exposure to light or strong acids/bases. Storage recommendations include:
Scientific Research Applications
Anticandidal Activity
Recent studies have highlighted the efficacy of indazole derivatives, including methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate, against Candida species. Candidiasis , caused by Candida albicans and other species, poses significant health risks, especially in immunocompromised individuals.
Key Findings:
- In Vitro Activity : The compound demonstrated promising in vitro activity against C. albicans and C. glabrata, with minimum inhibitory concentrations (MICs) reported at 3.807 mM for C. albicans and 15.227 mM for C. glabrata .
- Structure-Activity Relationship : The presence of the methyl ester group in the compound has been linked to enhanced anticandidal activity, suggesting that structural modifications could lead to improved efficacy .
Antitubercular Activity
This compound has also been investigated for its potential as an antitubercular agent. Tuberculosis remains a critical global health issue, necessitating the development of novel therapeutic agents.
Research Insights:
- Inhibitory Effects : Compounds derived from indazole scaffolds have shown inhibitory effects on polyketide synthase, an enzyme crucial for mycobacterial survival, indicating potential for treating tuberculosis .
- Optimization Studies : Ongoing research focuses on optimizing these derivatives to enhance their potency and selectivity against Mycobacterium tuberculosis .
Other Biological Activities
Beyond its applications in antifungal and antitubercular contexts, this compound exhibits a range of other biological activities that merit further exploration.
Notable Activities:
- Anti-inflammatory Properties : Indazole derivatives have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Potential : Preliminary studies indicate that similar indazole compounds may inhibit various cancer cell lines, suggesting a broader application in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole derivative used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with a similar indazole core.
MLi-2: A selective inhibitor for Leucine-Rich Repeat Kinase 2 (LRRK2) used in Parkinson’s disease research.
Uniqueness
Methyl 2-(4-(5-chloro-2H-indazol-2-yl)phenyl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .
Biological Activity
Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H14ClN2O2 and a molar mass of approximately 300.74 g/mol. It features an indazole moiety, characterized by a five-membered ring containing two nitrogen atoms, with a chlorine atom at the 5-position contributing to its unique chemical properties. The presence of an ester functional group enhances its solubility and biological interactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role as an anticancer agent.
Case Studies
- Inhibition of Cancer Cell Lines :
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways associated with tumor growth and survival. Indazole derivatives have been shown to interact with targets such as FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor), leading to reduced cell viability in affected lines .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibits antimicrobial activity against various pathogens.
Research Findings
-
Broad-Spectrum Antimicrobial Effects :
- Compounds containing indazole structures have been evaluated for their antibacterial properties. This compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Specific Activity Against Resistant Strains :
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of this compound compared to related indazole derivatives:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| This compound | Indazole moiety with ester group | Enhanced solubility | Anticancer, antimicrobial |
| 5-Chloroindazole | Lacks ester functionality | Basic indazole activity | Moderate anticancer |
| Methyl 3-(5-chloroindazol-2-yl)propanoate | Different carbon chain length | Potentially altered selectivity | Variable activity |
Q & A
Q. What are the recommended synthetic routes for Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate?
Methodological Answer: A common approach involves condensation and esterification reactions. For example:
- Step 1: React 5-chloro-2H-indazole with a substituted phenylacetate precursor under acidic reflux conditions (e.g., acetic acid, sodium acetate) to form the indazole-phenyl intermediate .
- Step 2: Esterify the intermediate using methanol in the presence of a catalyst (e.g., H₂SO₄) to yield the final ester.
- Purification: Recrystallize from a DMF/acetic acid mixture or use column chromatography for higher purity .
Key Reaction Conditions Table:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetic acid, NaOAc | Acetic acid | Reflux (~120°C) | 3–5 h | 60–75% |
| Methanol, H₂SO₄ | Methanol | Reflux (~65°C) | 12 h | 85–90% |
Q. How can the purity and identity of this compound be validated post-synthesis?
Methodological Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%) .
- Spectroscopy:
- Elemental Analysis: Match C, H, N percentages within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Crystal Growth: Dissolve the compound in a DMF/ethanol mixture (1:2) and allow slow evaporation at 4°C to obtain single crystals .
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
- Structure Solution: Process data with SHELXT for phase determination and SHELXL for refinement (R-factor < 0.05) .
- Validation: Check bond lengths (C–C ~1.48 Å) and angles (C–C–C ~120°) against standard values.
Example Crystallographic Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.033 |
| C–C bond length | 1.48 ± 0.02 Å |
Q. How to address contradictions between spectroscopic and computational data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Crystallographic Priority: If X-ray data conflicts with NMR assignments (e.g., unexpected coupling constants), prioritize the crystallographic model due to its direct spatial resolution .
- Mass Spectrometry: Use HRMS to confirm the molecular formula, ruling out isobaric interferences .
Q. What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Prepare the ligand with Open Babel (MMFF94 charges) and the protein with PDBQT files .
- MD Simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- ADMET Prediction: Use SwissADME to evaluate bioavailability, logP (~3.2 predicted), and blood-brain barrier penetration.
Q. How to optimize reaction conditions to minimize byproducts in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions (e.g., 90°C in DMF increases yield by 15% vs. THF) .
- In Situ Monitoring: Use FTIR to track ester carbonyl formation (peak at ~1740 cm⁻¹) and adjust reagent stoichiometry dynamically .
- Workflow Table:
| Parameter | Low | High | Optimal |
|---|---|---|---|
| Temperature | 80°C | 120°C | 100°C |
| Catalyst (H₂SO₄) | 0.5 eq | 2.0 eq | 1.2 eq |
| Reaction Time | 6 h | 24 h | 12 h |
Q. Best practices for visualizing molecular structures in publications?
Methodological Answer:
- Software: Use ORTEP-3 to generate thermal ellipsoid plots at 50% probability, ensuring clarity in stereochemistry .
- Labeling: Annotate key atoms (e.g., Cl, ester group) with distinct colors and include hydrogen bonds as dashed lines.
- File Formats: Export as high-resolution (600 dpi) TIFF files for journal submissions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
